(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid
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Overview
Description
The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid is a complex peptide-like molecule It is characterized by a series of amino acid residues linked together through peptide bonds, forming a long chain with various functional groups, including acetamido, hydroxy, chloroethanimidoyl, and carbamimidamidopentanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct sequence of amino acid residues. The general approach involves:
Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions.
Coupling reactions: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection steps: After each coupling reaction, the protecting groups are removed using reagents like trifluoroacetic acid (TFA) to expose the reactive amino groups for the next coupling step.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the solid resin using a cleavage cocktail, typically containing TFA and scavengers like water and triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to streamline the SPPS process. These machines can handle the repetitive cycles of coupling and deprotection, ensuring high purity and yield of the final product. Additionally, large-scale production may require optimization of reaction conditions and purification methods, such as high-performance liquid chromatography (HPLC), to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of oxo and nitroso derivatives.
Reduction: Reduction reactions can target the imidoyl and carbamimidamidopentanoyl groups, converting them to their corresponding amines.
Substitution: The chloroethanimidoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Oxo and nitroso derivatives.
Reduction: Amines.
Substitution: Substituted amines or thiols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and the effects of various functional groups on peptide stability and reactivity.
Biology: It can be used to investigate protein-protein interactions, enzyme-substrate specificity, and the role of specific amino acid residues in biological processes.
Medicine: The compound’s structure can be modified to develop peptide-based drugs with potential therapeutic effects, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: It may be utilized in the development of novel materials, such as hydrogels or nanomaterials, with specific properties tailored by the peptide sequence.
Mechanism of Action
The mechanism of action of this compound depends on its specific interactions with molecular targets. For example:
Enzyme inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.
Receptor binding: It can interact with cell surface receptors, triggering or blocking signal transduction pathways.
Protein-protein interactions: The compound can mimic natural peptides, disrupting or stabilizing protein complexes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acid residues and the presence of multiple functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool for research and development in various fields.
Properties
Molecular Formula |
C90H161ClN36O24 |
---|---|
Molecular Weight |
2166.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C90H161ClN36O24/c1-50(2)36-63(121-74(137)47-111-79(141)57(22-9-14-30-94)117-70(133)43-107-68(131)41-109-77(139)55(20-7-12-28-92)118-71(134)44-110-80(142)58(25-17-33-103-66(97)38-91)120-73(136)46-113-82(144)65(48-128)116-53(6)129)81(143)112-45-72(135)119-56(21-8-13-29-93)78(140)108-40-67(130)106-42-69(132)115-52(5)76(138)122-59(23-10-15-31-95)83(145)124-62(27-19-35-105-90(100)101)85(147)126-64(37-54-39-102-49-114-54)87(149)125-61(26-18-34-104-89(98)99)84(146)123-60(24-11-16-32-96)86(148)127-75(51(3)4)88(150)151/h39,49-52,55-65,75,128H,7-38,40-48,92-96H2,1-6H3,(H2,97,103)(H,102,114)(H,106,130)(H,107,131)(H,108,140)(H,109,139)(H,110,142)(H,111,141)(H,112,143)(H,113,144)(H,115,132)(H,116,129)(H,117,133)(H,118,134)(H,119,135)(H,120,136)(H,121,137)(H,122,138)(H,123,146)(H,124,145)(H,125,149)(H,126,147)(H,127,148)(H,150,151)(H4,98,99,104)(H4,100,101,105)/t52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,75-/m0/s1 |
InChI Key |
OANJWIVLLOAGEG-CQSMXCMYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)CCl)NC(=O)CNC(=O)[C@H](CO)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)CCl)NC(=O)CNC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
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